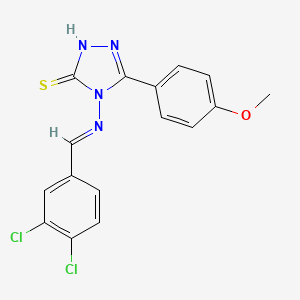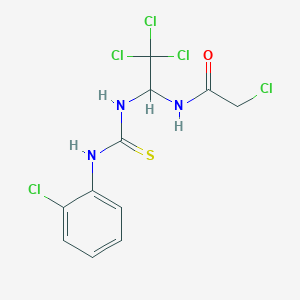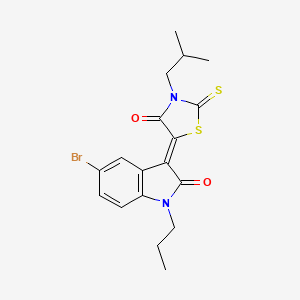![molecular formula C19H19N5O2S B12010799 5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010799.png)
5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide, also known by its IUPAC name (E)-1-(4-tert-butylphenyl)-3-[(3-nitrophenyl)methylidene]-1H-1,2,4-triazol-4-yl hydrogen sulfide , is a fascinating compound with a complex structure. Let’s break it down:
-
Core Structure: : The compound features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The triazole moiety imparts unique properties to this compound.
-
Functional Groups
- A tert-butyl group (4-tert-butylphenyl) is attached to one of the triazole ring carbons.
- An aryl nitro group ((3-nitrophenyl)methylidene) is conjugated with the triazole ring, providing additional reactivity.
准备方法
Synthetic Routes:
-
Condensation Reaction
- The compound can be synthesized via a condensation reaction between 4-tert-butylphenylhydrazine and 3-nitrobenzaldehyde . The reaction proceeds under acidic conditions, leading to the formation of the triazole ring.
- The methylidene group arises from the aldehyde functionality in 3-nitrobenzaldehyde.
-
Hydrogen Sulfide Addition
- To introduce the hydrosulfide group, hydrogen sulfide gas (H₂S) is bubbled through the reaction mixture.
- The resulting compound is isolated and purified.
Industrial Production:
- Industrial-scale production typically involves batch or continuous processes, optimizing yield and purity.
化学反应分析
Oxidation: The compound is susceptible to oxidation due to the presence of the nitro group. Oxidation can lead to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Sodium borohydride (NaBH₄) for reduction, and strong acids for condensation reactions.
Major Products: The reduced amine and various derivatives resulting from substitution reactions.
科学研究应用
Chemistry: Used as a building block for designing novel triazole-based ligands and catalysts.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Employed in materials science, including polymer modification and surface functionalization.
作用机制
Molecular Targets: The compound may interact with enzymes, receptors, or cellular components due to its structural complexity.
Pathways Involved: Further studies are needed to elucidate specific pathways.
相似化合物的比较
Uniqueness: The combination of tert-butyl, nitro, and triazole moieties makes this compound distinctive.
Similar Compounds: Other triazole derivatives, such as 1,2,4-triazoles with different substituents.
属性
分子式 |
C19H19N5O2S |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19N5O2S/c1-19(2,3)15-9-7-14(8-10-15)17-21-22-18(27)23(17)20-12-13-5-4-6-16(11-13)24(25)26/h4-12H,1-3H3,(H,22,27)/b20-12+ |
InChI 键 |
NLRQUOZYFXVGBH-UDWIEESQSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)


![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)



![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12010797.png)
![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)
